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This in-depth technical guide provides a comprehensive overview of the pG106K plasmid, with

a specific focus on its copy number in Escherichia coli. The content is tailored for researchers,

scientists, and drug development professionals, offering detailed data, experimental protocols,

and visual representations of key biological processes.

Introduction to pG106K
The pG106K plasmid is an E. coli-Bacteroides shuttle vector, designed for the genetic

manipulation of both bacterial species. Its architecture is a composite of two distinct plasmid

backbones: pUC19 and pYH420. This dual nature allows for replication and selection in both

Gram-negative hosts. The pUC19 backbone confers a high copy number replication origin

(ColE1 type) for propagation in E. coli, while the pYH420 backbone, derived from

Porphyromonas asaccharolytica, enables its maintenance in Bacteroides species. While

Addgene describes pG106K as a "low copy" plasmid, this is likely a reflection of its shuttle

vector functionality, particularly its low copy number in Bacteroides. In E. coli, the replication is

governed by the pUC19 origin.

Quantitative Data on Plasmid Copy Number
Direct quantitative data for the precise copy number of pG106K in E. coli is not readily

available in the public domain. However, we can infer its likely copy number range by

examining its parent vectors and related constructs.
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Plasmid Host Organism
Origin of
Replication

Reported Copy
Number

Reference(s)

pG106K E. coli
ColE1 (from

pUC19)

Described as

"Low Copy"

Addgene

Plasmid #191377

pUC19 E. coli
ColE1 (mutated

pMB1)

High Copy (500-

700 copies/cell)

[Sourced from

multiple

references]

pYH420
P.

asaccharolytica
pYH420 ori Not specified

Jones et al.,

2020[1]

pG108 (related

shuttle vector)
E. coli

ColE1 (from

pUC19)
Very High Copy

Jones et al.,

2020[1]

pG108 (related

shuttle vector)

B.

thetaiotaomicron
pYH420 ori

Low Copy (~6

copies/cell)

Jones et al.,

2020[1]

pG108 (related

shuttle vector)
P. gingivalis pYH420 ori

Very Low Copy

(~1-2 copies/cell)

Jones et al.,

2020[1]

The high copy number of the related shuttle vector pG108 in E. coli suggests that the ColE1

origin from pUC19 is fully functional in this context. The "low copy" designation for pG106K on

Addgene may be a general classification for shuttle vectors or could indicate that specific

elements within the pG106K construct lead to a lower copy number in E. coli compared to its

pUC19 parent. To ascertain the precise copy number of pG106K in a specific E. coli strain and

under particular experimental conditions, it is essential to perform a quantitative determination.

Experimental Protocols for Plasmid Copy Number
Determination
The two most common and accurate methods for determining plasmid copy number are

quantitative PCR (qPCR) and droplet digital PCR (ddPCR).

Quantitative PCR (qPCR) Protocol
This protocol outlines the relative quantification method for determining plasmid copy number.
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3.1.1. Principle

The copy number is determined by comparing the amplification of a single-copy gene on the

plasmid with a single-copy gene on the bacterial chromosome. The ratio of these two values,

after accounting for amplification efficiencies, provides the plasmid copy number per

chromosome.

3.1.2. Materials

E. coli strain containing the pG106K plasmid

Genomic DNA and plasmid DNA purification kits

Primers specific for a single-copy gene on pG106K (e.g., targeting the kanamycin resistance

gene, aph)

Primers specific for a single-copy gene on the E. coli chromosome (e.g., dxs)

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR

Green)

qPCR instrument

Nuclease-free water

3.1.3. Methodology

Primer Design and Validation:

Design primers for the plasmid and chromosomal target genes with similar melting

temperatures (Tm) and product sizes (typically 80-200 bp).

Validate primer specificity through melt curve analysis and gel electrophoresis to ensure a

single amplicon of the correct size is produced.

Determine the amplification efficiency of each primer pair by generating a standard curve

with a serial dilution of template DNA. The efficiency (E) is calculated from the slope of the

standard curve using the formula: E = 10^(-1/slope).
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DNA Extraction:

Culture the E. coli strain harboring pG106K to the desired growth phase (e.g., mid-

logarithmic phase).

Isolate total DNA (containing both chromosomal and plasmid DNA) from a known number

of cells or a fixed volume of culture. Ensure the extraction method does not bias the

recovery of plasmid versus chromosomal DNA.

qPCR Reaction Setup:

Prepare qPCR reactions in triplicate for each sample and each primer pair.

Include a no-template control (NTC) for each primer pair to check for contamination.

A typical reaction mixture (20 µL) includes:

10 µL of 2x qPCR master mix

1 µL of forward primer (10 µM)

1 µL of reverse primer (10 µM)

1-5 µL of template DNA (e.g., 1-10 ng of total DNA)

Nuclease-free water to a final volume of 20 µL.

qPCR Cycling Conditions:

A typical qPCR program includes:

Initial denaturation: 95°C for 5-10 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b612409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Melt curve analysis.

Data Analysis:

Determine the threshold cycle (Ct) value for each reaction.

Calculate the plasmid copy number using the following formula, which accounts for

differing amplification efficiencies: Copy Number = (E_chromo ^ Ct_chromo) / (E_plasmid

^ Ct_plasmid)

Where E_chromo and E_plasmid are the amplification efficiencies of the chromosomal

and plasmid primer pairs, respectively.

Ct_chromo and Ct_plasmid are the threshold cycle values for the chromosomal and

plasmid targets, respectively.

Droplet Digital PCR (ddPCR) Protocol
3.2.1. Principle

ddPCR provides an absolute quantification of target DNA molecules without the need for a

standard curve. The PCR reaction is partitioned into thousands of nanoliter-sized droplets. After

amplification, droplets containing the target DNA are fluorescently labeled and counted. The

copy number is determined from the ratio of plasmid-positive droplets to chromosome-positive

droplets.

3.2.2. Materials

Same as for qPCR, with the addition of:

ddPCR supermix for probes or EvaGreen

Droplet generation oil

ddPCR-specific cartridges and gaskets

Droplet generator
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Droplet reader

3.2.3. Methodology

Assay Design:

Design primers and probes (for probe-based ddPCR) or just primers (for EvaGreen-based

ddPCR) for the plasmid and chromosomal target genes.

DNA Preparation:

Isolate total DNA as described for the qPCR protocol.

It is often necessary to digest the genomic DNA with a restriction enzyme that does not cut

within the amplicons to ensure random partitioning of the DNA into droplets.

ddPCR Reaction Setup:

Prepare the ddPCR reaction mix. A typical 20 µL reaction includes:

10 µL of 2x ddPCR supermix

2 µL of 20x primer/probe mix for the plasmid target

2 µL of 20x primer/probe mix for the chromosomal target (for duplex reactions)

1-5 µL of digested total DNA

Nuclease-free water to a final volume of 20 µL.

Droplet Generation:

Load the ddPCR reaction mix and droplet generation oil into the appropriate cartridge.

Generate droplets using the droplet generator according to the manufacturer's

instructions.

PCR Amplification:
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Transfer the droplets to a 96-well PCR plate and seal it.

Perform PCR amplification using a thermal cycler with cycling conditions similar to qPCR.

Droplet Reading and Data Analysis:

Read the fluorescence of each individual droplet using the droplet reader.

The software will determine the number of positive and negative droplets for each target.

The concentration (copies/µL) of the plasmid and chromosomal DNA is calculated based

on Poisson statistics.

The plasmid copy number is the ratio of the plasmid DNA concentration to the

chromosomal DNA concentration.

Signaling Pathways and Experimental Workflows
ColE1-type Plasmid Replication Control
The replication of pG106K in E. coli is controlled by the ColE1-type origin of replication derived

from pUC19. This is a well-characterized mechanism involving two RNA molecules: RNA II,

which acts as a primer for DNA synthesis, and RNA I, an antisense RNA that inhibits

replication.

pUC19 Origin of
Replication (oriV)

RNA II gene

RNA I gene (antisense)

Transcription

 by host RNA Pol

 by host RNA Pol RNA II (pre-primer)

RNA I (inhibitor)

RNA I - RNA II
Hybrid

Primer Formation

 forms stable
RNA-DNA hybrid

 binds to RNA II Replication Inhibition

 prevents primer
formation

RNase H DNA Polymerase I creates 3'-OH end cleavage Replication Initiation
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Caption: ColE1-type plasmid replication control mechanism.

qPCR Experimental Workflow
The following diagram illustrates the key steps in determining plasmid copy number using

qPCR.

Start: E. coli culture
with pG106K

Total DNA Extraction
(Chromosomal + Plasmid)

Primer Design & Validation
(Plasmid & Chromosome targets)

qPCR Reaction Setup

qPCR Amplification
& Data Acquisition

Data Analysis
(Ct values & Efficiency)

Copy Number Calculation

Result: Plasmid Copy
Number per Chromosome
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Caption: Workflow for plasmid copy number determination by qPCR.

ddPCR Experimental Workflow
The following diagram outlines the workflow for determining plasmid copy number using

ddPCR.
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Caption: Workflow for plasmid copy number determination by ddPCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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